N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide

BACE1 inhibition Alzheimer's disease carbazole sulfonamide SAR

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide (CAS 321689-24-1) is a synthetic carbazole-sulfonamide hybrid molecule (C28H26N2O3S, MW 470.59) incorporating a 9H-carbazole fluorophore linked via a 2-hydroxypropylene spacer to an N-phenyl-4-methylbenzenesulfonamide moiety. This compound belongs to the class of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, a scaffold that has been systematically investigated for β-secretase (BACE1) inhibitory activity in the context of Alzheimer's disease drug discovery.

Molecular Formula C28H26N2O3S
Molecular Weight 470.59
CAS No. 321689-24-1
Cat. No. B2435562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide
CAS321689-24-1
Molecular FormulaC28H26N2O3S
Molecular Weight470.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5
InChIInChI=1S/C28H26N2O3S/c1-21-15-17-24(18-16-21)34(32,33)30(22-9-3-2-4-10-22)20-23(31)19-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29/h2-18,23,31H,19-20H2,1H3
InChIKeyANAYFCFDXZUBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide (CAS 321689-24-1): Chemical Identity and Scientific Procurement Context


N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide (CAS 321689-24-1) is a synthetic carbazole-sulfonamide hybrid molecule (C28H26N2O3S, MW 470.59) incorporating a 9H-carbazole fluorophore linked via a 2-hydroxypropylene spacer to an N-phenyl-4-methylbenzenesulfonamide moiety . This compound belongs to the class of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, a scaffold that has been systematically investigated for β-secretase (BACE1) inhibitory activity in the context of Alzheimer's disease drug discovery [1]. Unlike simpler methanesulfonamide-based carbazole derivatives such as KL001 (a cryptochrome modulator, CAS 309928-48-1), this compound features the bulkier and more lipophilic N-phenyl-p-toluenesulfonamide terminus, which confers distinct molecular recognition properties [2]. The compound is commercially available from multiple suppliers at ≥95% purity for research use, with predicted physicochemical properties including a boiling point of 644.2±65.0 °C and density of 1.24±0.1 g/cm³ .

Why In-Class Carbazole Sulfonamides Cannot Be Interchanged: The Procurement Case for CAS 321689-24-1


Carbazole-sulfonamide hybrids span multiple therapeutic target classes—including cryptochrome (CRY) modulation, BACE1 inhibition, and antitumor microtubule disruption—and their biological activity is exquisitely sensitive to the sulfonamide nitrogen substituent [1]. Within the BACE1 inhibitor series, replacing the N-phenyl-p-toluenesulfonamide group of CAS 321689-24-1 (compound 32) with an N-benzyl-p-toluenesulfonamide (compound 30) increases BACE1 inhibitory potency by approximately 21-fold (IC50 from 33.5 μM to 1.6 μM), yet fundamentally alters the selectivity profile and physicochemical properties [2]. Conversely, the N-phenylmethanesulfonamide analog (CAS 314042-78-9) lacks the 4-methyl substitution on the benzenesulfonamide ring, resulting in distinct molecular recognition and potentially different biological behavior . These steep structure-activity relationships mean that even ostensibly minor substituent changes (benzyl vs. phenyl; methanesulfonamide vs. p-toluenesulfonamide) produce quantitatively and qualitatively divergent pharmacological profiles, making generic substitution scientifically unsound without explicit comparative validation data [2].

Quantitative Differentiation Evidence: N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide Versus Structural Analogs


BACE1 Inhibitory Activity of N-Phenyl-p-Toluenesulfonamide (Compound 32) Versus N-Benzyl-p-Toluenesulfonamide (Compound 30) and Unsubstituted Benzylsulfonamide (Compound 29)

In a systematic BACE1 SAR study of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, compound 32 (the target compound bearing an N-phenyl-p-toluenesulfonamide group) exhibited an IC50 of 33.5 μM against recombinant human BACE1 in a FRET-based enzymatic assay, which is approximately 21-fold less potent than the N-benzyl-p-toluenesulfonamide analog compound 30 (IC50 = 1.6 μM), and approximately 2.5-fold less potent than the N-benzyl-benzenesulfonamide analog compound 29 (IC50 = 13.5 μM) [1]. This rank order—benzyl (1.6 μM) > benzyl (13.5 μM) > phenyl (33.5 μM)—demonstrates that the N-phenyl substitution on the sulfonamide nitrogen is distinctly disfavored for BACE1 potency compared to N-benzyl congeners, yet compound 32 retains measurable single-digit micromolar-range activity that distinguishes it from inactive analogs in the series [1].

BACE1 inhibition Alzheimer's disease carbazole sulfonamide SAR

Selectivity Profile: BACE1 Inhibition Versus Cathepsin D Off-Target Activity for Compound 32 and Its N-Benzyl Congeners

In the same BACE1 inhibitor study, compound 32 (the N-phenyl-p-toluenesulfonamide analog) was evaluated for selectivity against the structurally related aspartyl protease Cathepsin D, a key off-target liability in BACE1 drug discovery. The Cathepsin D inhibition data for compound 32, reported alongside its BACE1 IC50 of 33.5 μM, allows direct comparison with the more potent N-benzyl analogs (compounds 29 and 30) to assess whether the potency gain from N-benzyl substitution comes at the cost of reduced selectivity [1]. Within the broader series, compounds bearing N-benzyl substituents demonstrated BACE1 IC50 values of 1.6–1.9 μM; however, the selectivity index (Cathepsin D IC50 / BACE1 IC50) varied substantially across the series [1]. This comparative selectivity framework enables researchers to evaluate compound 32 as a moderate-potency but potentially selectivity-differentiated tool compound relative to the high-potency N-benzyl series [1].

BACE1 selectivity Cathepsin D counter-screen Alzheimer's drug discovery

Structural Differentiation: N-Phenyl-p-Toluenesulfonamide Versus N-Alkyl and N-Benzyl Carbazole Sulfonamide Analogs at the Sulfonamide Nitrogen Position

Compound 32 (CAS 321689-24-1) features an N-phenyl group directly attached to the sulfonamide nitrogen, making it structurally distinct from the clinically explored cryptochrome modulator KL001 (N-furan-2-ylmethyl, methanesulfonamide, CAS 309928-48-1) [1], the N-benzyl BACE1 inhibitors (compounds 29–31, IC50 = 1.6–13.5 μM) [2], and the N-alkyl methanesulfonamide library compounds (e.g., N-isopropyl, CAS not specified; N-2-methoxyethyl, CAS not specified) cataloged in chemical supplier databases [3]. Within the broader patent landscape of carbazole-containing sulfonamides as cryptochrome modulators (US20160200732A1), the generic Formula I encompasses extensive N-substitution diversity, yet the specific N-phenyl-p-toluenesulfonamide motif of compound 32 occupies a distinct chemical space that is underrepresented among the exemplified cryptochrome-modulating compounds [4]. This structural uniqueness makes compound 32 a valuable chemotype bridging tool between the BACE1-focused carbazole sulfonamide literature and the cryptochrome modulator patent space.

carbazole sulfonamide N-substituent SAR chemical diversity screening

Physicochemical Differentiation: Lipophilicity and Predicted Drug-Likeness of Compound 32 Compared to Methanesulfonamide-Based Carbazole Derivatives

The p-toluenesulfonamide moiety of compound 32 (MW 470.59) confers substantially higher calculated lipophilicity compared to methanesulfonamide-based carbazole derivatives such as KL001 (MW 398.48) [1]. Based on predicted properties (boiling point 644.2±65.0 °C, density 1.24±0.1 g/cm³, pKa 13.10±0.20), compound 32 occupies a physicochemical space distinct from the more polar, lower molecular weight methanesulfonamide analogs that dominate the cryptochrome modulator literature . The N-phenyl substituent further increases aromatic ring count and hydrophobic surface area relative to N-alkyl or N-benzyl comparators, which may impact passive membrane permeability, plasma protein binding, and metabolic stability in ways that differentiate compound 32 in cell-based vs. biochemical assay performance [2].

lipophilicity drug-likeness physicochemical property prediction

Commercial Availability and Quality Specification: Compound 32 as a Single-Sourcing Research Tool Versus Multi-Sourced Analogs

Compound 32 (CAS 321689-24-1) is available from multiple established chemical suppliers including AKSi (Catalog 8022CJ) and Sigma-Aldrich (Catalog R446254, AldrichCPR collection) at ≥95% purity, with Sigma-Aldrich designating it as part of a collection of rare and unique chemicals for early discovery research . In contrast, the closely related N-benzyl analog compound 30 (CAS 321689-21-8, MW 484.61) and the des-methyl analog N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-benzenesulfonamide (CAS 321689-23-0, MW 394.49) are also commercially available, providing researchers with a procurement-ready comparator panel for SAR validation . The concurrent commercial availability of compound 32 alongside its closest structural analogs enables head-to-head experimental comparisons without the need for custom synthesis, reducing lead time for hit validation studies.

chemical procurement purity specification research tool compound

Procurement-Relevant Application Scenarios for N-(3-Carbazol-9-yl-2-hydroxy-propyl)-4-methyl-N-phenyl-benzenesulfonamide (CAS 321689-24-1)


Negative Control or Moderate-Potency Reference Compound in BACE1 Inhibitor Screening Cascades

In BACE1 drug discovery programs, compound 32 (IC50 = 33.5 μM) serves as a quantitatively characterized negative or moderate-potency reference standard against which the potency gains from N-benzyl substitution (compound 30: IC50 = 1.6 μM) can be benchmarked in the same assay system [1]. This 21-fold potency window provides a validated dynamic range for assay quality control and for evaluating novel carbazole sulfonamide derivatives in the same structural series. Procurement of compound 32 alongside compound 30 enables laboratories to establish a reference two-point SAR ladder (phenyl vs. benzyl) directly from commercially available materials without custom synthesis [1].

Selectivity Profiling Tool for Cathepsin D Counter-Screening in Aspartyl Protease Inhibitor Programs

Compound 32, with its defined BACE1 and Cathepsin D inhibition profile established in the Bertini et al. (2017) study, can be employed as a comparator tool compound in Cathepsin D selectivity panels [1]. Its N-phenyl substitution pattern produces a distinct selectivity fingerprint compared to the N-benzyl series, making compound 32 a useful reference for evaluating whether structural modifications at the sulfonamide nitrogen improve or degrade the BACE1/Cathepsin D selectivity window. This application is particularly relevant for medicinal chemistry teams optimizing aspartyl protease inhibitor selectivity [1].

Chemical Diversity Element for Cryptochrome Modulator Screening Libraries

Given that the cryptochrome modulator patent landscape (US20160200732A1) encompasses broad sulfonamide N-substitution diversity, compound 32 (N-phenyl-p-toluenesulfonamide motif) provides access to a distinct region of chemical space not represented by the prototypical modulator KL001 (N-furan-2-ylmethyl-methanesulfonamide) [2][3]. Screening laboratories building diversity-oriented carbazole sulfonamide libraries for circadian rhythm or metabolic disorder target discovery can procure compound 32 as a commercially available, structurally characterized N-phenyl-substituted chemotype to complement N-alkyl and N-benzyl library members [4].

Physicochemical Comparator for ADME Property Optimization in Carbazole-Based Lead Series

The elevated molecular weight (470.59 Da) and predicted lipophilicity of compound 32, relative to methanesulfonamide-based carbazole derivatives (e.g., KL001 at 398.48 Da), make it a useful high-lipophilicity reference point in ADME property optimization campaigns [5]. Researchers seeking to balance potency with drug-like physicochemical properties can use compound 32 as a benchmark for the upper boundary of acceptable lipophilicity within a carbazole sulfonamide lead series, guiding medicinal chemistry decisions about sulfonamide substituent selection [5].

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